
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, trisodium salt, dodecahydrate, also known as Sodium Thiophosphate, is a specialty chemical with the CAS number 51674-17-0 . It has various synonyms including Sodium Thiophosphate Dodecahydrate, Sodium Thiophosphate tribasisch dodecahydrate, and Sodium triphosphate tribasic dodecahydrate .
Molecular Structure Analysis
The molecular formula of Phosphorothioic acid, trisodium salt, dodecahydrate is H24Na3O15PS . The molecular weight is 396.19 . The structure is based on the phosphorothioic acid molecule, with three sodium ions replacing the hydrogen ions, and twelve water molecules associated with it.Physical And Chemical Properties Analysis
Phosphorothioic acid, trisodium salt, dodecahydrate has a molecular weight of 380.12 . It has a density of 1.62 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Heat Storage Media in Solar Energy
- Phosphorothioic acid, trisodium salt, dodecahydrate, as part of trisodium phosphate dodecahydrate, has been considered for solar heat storage applications. Its use as a saturated solution rather than pure material shows potential, but precautions are needed to avoid deterioration of its heat storage capacity. It is essential to maintain the presence of dodecahydrate crystal nuclei or control temperature exposure to prevent the appearance of a lower hydrate (Dancy, 1984).
Enhancement in Mass Spectrometry and Chromatographic Separation
- The compound, as part of polyphosphonated alkali metal salts, has been studied for its role in enhancing electrospray mass spectrometry and liquid chromatographic separation. Notably, treatment with diethylamine (DEA) significantly increases the intensities of acid ions and reduces sodium adduction signals (Ballantine, Games, & Slater, 1997).
Catalysis and Chemical Synthesis
- In studies related to chemical synthesis, the hydrolysis of phosphorothioate ions catalyzed by silicone grease highlighted the sensitivity of trisodium phosphorothioate production to the conditions in the reaction apparatus (Åkerfeldt, 1963).
DNA Research and Stability Investigations
- The compound has been involved in DNA research, particularly in studying the duplex stability of phosphorothioate and phosphorodithioate DNA analogues. These studies are crucial for understanding the effects of sulfur substitution on DNA properties (Jaroszewski, Clausen, Cohen, & Dahl, 1996).
Development of Ionic Hydrogels for Drug Delivery
- The compound's role in creating ionic hydrogels, such as chitosan cross-linked with phosphogluconic trisodium salt, has been researched. These hydrogels have potential applications in drug delivery and wound healing due to their nontoxicity and adequate adhesion properties (Martínez-Martínez et al., 2018).
Analytical Chemistry and Separation Techniques
- The compound has been used in the analytical separation of copper corrosion inhibitors, demonstrating its utility in capillary electrophoresis and aiding in the analysis of commercial products (Chen & Lin, 1996).
Propiedades
Número CAS |
51674-17-0 |
|---|---|
Nombre del producto |
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI) |
Fórmula molecular |
H5NaO4PS |
Peso molecular |
155.06 |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
Clave InChI |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES |
O.OP(=S)(O)O.[Na] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




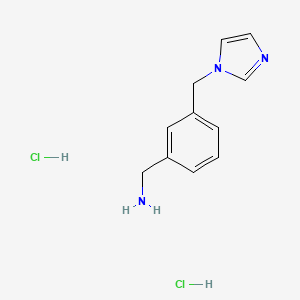
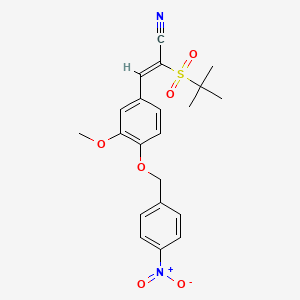
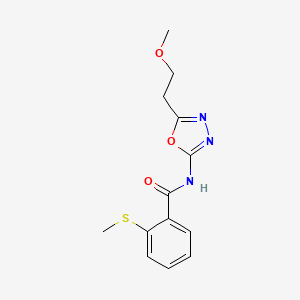
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)

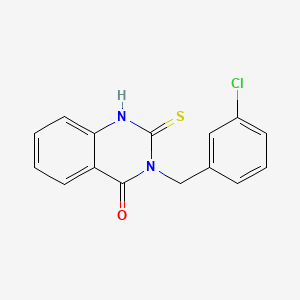
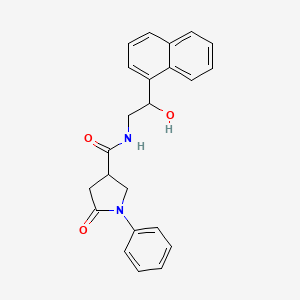
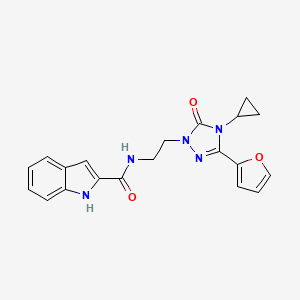
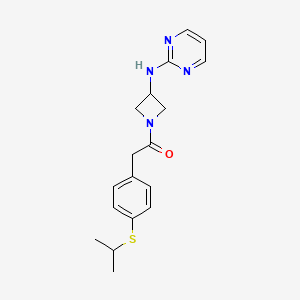

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)